molecular formula C14H17NO2 B1469551 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one CAS No. 1416313-50-2

2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one

Cat. No. B1469551
M. Wt: 231.29 g/mol
InChI Key: AGJGSCBGSBTCAT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one, also known as methoxetamine (MXE), is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, it has also been studied for its potential therapeutic applications in scientific research.

Scientific Research Applications

Structural Analysis and Synthesis

2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one and its derivatives have been a focus of research due to their significant biological activities. Studies have been conducted on the synthesis and structural analysis of such compounds. For instance, Sonar et al. (2006) described the synthesis of (Z)-2-(2-Methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one, a closely related compound, and discussed its molecular conformation influenced by the ortho-methoxy group (Sonar, Parkin, & Crooks, 2006).

Biological Activity

The 1-azabicyclo[2.2.2]octan-3-ones, which are structurally similar to 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one, have been explored for their biological activities. Snider et al. (1991) investigated CP-96,345, a potent nonpeptide antagonist of the substance P (NK1) receptor, which is structurally related to the 1-azabicyclo[2.2.2]octan-3-ones (Snider et al., 1991).

Microbial Hydroxylation

Microbial hydroxylation studies on related compounds have shown regio- and stereoselective hydroxylation. Wong and Burns (1999) conducted microbial hydroxylation of (Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one, resulting in products with varying enantiomeric excesses, showcasing the compound's versatility in biochemical transformations (Wong & Burns, 1999).

Antiprotozoal Activity

Research on azabicyclo[2.2.2]octane derivatives has also highlighted their potential in antiprotozoal applications. Seebacher et al. (2005) synthesized new 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and tested them for activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing promising antiprotozoal activity (Seebacher, Weis, Kaiser, Brun, & Saf, 2005).

Nematicidal Activity

In the field of agriculture, azabicyclo[2.2.2]octane derivatives have been explored for nematicidal properties. Xu et al. (2021) reported on the synthesis and nematicidal activity of novel isoindol-1-one derivatives, derived from 5-HT3 receptor antagonists, showing effective control against nematodes (Xu, Yang, Wang, & Song, 2021).

properties

IUPAC Name

2-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-17-13-6-4-11(5-7-13)15-9-10-2-3-12(15)8-14(10)16/h4-7,10,12H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJGSCBGSBTCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3CCC2CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one
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Reactant of Route 5
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2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one

Citations

For This Compound
10
Citations
R Narlawar, L Serneels, C Gaffric, HJM Gijsen… - European Journal of …, 2023 - Elsevier
This paper describes the rational design, synthesis, structure-activity relationship (SAR), and biological profile of presenilin-1 (PSEN-1) complex selective γ-secretase inhibitors, …
Number of citations: 0 www.sciencedirect.com
U Costantino, F Fringuelli, M Orrù, M Nocchetti… - 2009 - Wiley Online Library
The direct aza‐Diels–Alder reaction between 2‐cyclohexen‐1‐one (1) and benzaldimines 2 in water is reported for the first time. The reaction occurs at 30 C, is catalyzed by layered α‐…
G Shanthi, PT Perumal - Synthetic communications, 2005 - Taylor & Francis
A facile synthesis of azabicyclo[2.2.2]octan‐5‐ones by triphenyl phosphonium perchlorate–catalyzed imino Diels–Alder reaction of Schiff bases with cyclohex‐2‐enone. …
Number of citations: 20 www.tandfonline.com
D Lanari, F Montanari, F Marmottini, O Piermatti… - Journal of catalysis, 2011 - Elsevier
New zirconium hydrogen phosphate alkyl and/or aryl phosphonates of general formula Zr(PO 3 OH) 2−( x + y ) (PO 3 R) x (PO 3 R 1 ) y have been prepared as amorphous solids. The …
Number of citations: 45 www.sciencedirect.com
L Zhang, X Ge, H Jin, D Lu, S Chen, Y Zhang… - European Journal of …, 2023 - Elsevier
Hepatitis B virus (HBV) infection is a major global health problem. HBsAg inhibitors are expected to reduce the production of HBsAg via inhibiting host proteins PAPD5 & PAPD7 and …
Number of citations: 2 www.sciencedirect.com
DH Yin, W Liu, ZX Wang, X Huang, J Zhang… - Chinese Chemical …, 2017 - Elsevier
The direct three-component aza-Diels–Alder reaction was conducted with lipase as a catalyst for the first time. Under the optimized conditions, the aza-Diels–Alder reaction catalyzed by …
Number of citations: 10 www.sciencedirect.com
G Babu, PT Perumal - Tetrahedron, 1998 - Elsevier
Anhydrous indium trichloride (InCl 3 ) is found to catalyze the imino Diels-Alder reactions of Schiff's bases with cyclopentadiene, cyclohexen-2-one and cyclohepten-2-one which …
Number of citations: 101 www.sciencedirect.com
M Brown, M Aljarah, H Asiki, LMH Leung… - … Process Research & …, 2020 - ACS Publications
The scale-up of a chiral bicyclic homopiperazine of pharmaceutical interest was investigated. The outcome and safety profile of a key batch ring-expansion step via Schmidt …
Number of citations: 8 pubs.acs.org
YH He, W Hu, Z Guan - The Journal of Organic Chemistry, 2012 - ACS Publications
The direct three-component aza-Diels–Alder reaction of aromatic aldehyde, aromatic amine, and 2-cyclohexen-1-one was catalyzed by hen egg white lysozyme for the first time. Under …
Number of citations: 48 pubs.acs.org
RN Yadav, A Bobbala, BK Banik - Mod Chem Appl, 2018
Number of citations: 0

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